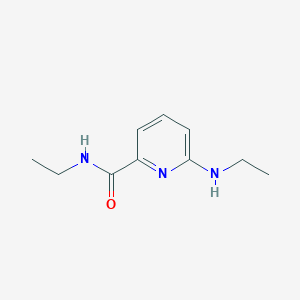

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide

Description

Historical Context and Development

The synthesis of pyridine carboxamides dates to early 20th-century investigations into heterocyclic chemistry, but N-ethyl-6-(ethylamino)pyridine-2-carboxamide emerged more prominently in the 21st century. Its development parallels advances in directed C–H functionalization techniques, which enabled efficient modifications of pyridine cores. A 2018 study demonstrated the utility of picolinamide derivatives as directing groups in catalytic transformations, indirectly highlighting the structural relevance of this compound. Commercial production routes, as described in Chinese and Indian patents, involve multi-step amidation and alkylation processes starting from 2,6-difluoropyridine precursors.

Nomenclature and Classification Systems

The IUPAC name follows systematic substitution rules:

- Parent structure : Pyridine (six-membered aromatic ring with one nitrogen).

- Substituents :

- Position 2: Carboxamide group (–CONH₂) modified to –CONHCH₂CH₃ (N-ethyl carboxamide).

- Position 6: Ethylamino group (–NHCH₂CH₃).

Alternative nomenclature includes:

- Functional class : Ethylamino-substituted pyridine-2-carboxamide.

- CAS registry : 680591-06-4.

- Linear notation : NC1=NC=C(C=C1)NCC.CC(=O)NCC.

Classification systems categorize it under:

- Heterocyclic amines (ECHA).

- Pyridine derivatives (PubChem).

| Property | Value |

|---|---|

| CAS No. | 680591-06-4 |

| Molecular formula | C₁₀H₁₅N₃O |

| Molar mass | 193.25 g/mol |

| Key substituents | 2-carboxamide, 6-ethylamino |

Structural Isomerism in Pyridine Carboxamides

This compound exhibits both positional and functional isomerism:

Positional isomers :

Functional isomers :

The 2,6-substitution pattern distinguishes it from biologically active isomers like nicotinamide (vitamin B₃), which features a 3-carboxamide group.

Significance in Heterocyclic Chemistry Research

This compound’s dual functional groups enable diverse applications:

Ligand design :

Pharmaceutical intermediates :

Material science :

Recent studies highlight its role in solvent-free microwave-assisted syntheses, reducing reaction times by 60% compared to conventional methods. Additionally, its derivatives show promise in 3D-QSAR models for antimicrobial activity prediction.

The compound’s versatility underscores its importance in advancing heterocyclic chemistry, particularly in catalysis and medicinal chemistry. Future research may explore its electrochemical properties or enantioselective synthetic routes.

Properties

IUPAC Name |

N-ethyl-6-(ethylamino)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-11-9-7-5-6-8(13-9)10(14)12-4-2/h5-7H,3-4H2,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIJXCPNKZTOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=N1)C(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloropyridine-2-carboxamide

Method:

Starting from 2,6-dichloropyridine derivatives, selective substitution at the 2-position is achieved via nucleophilic aromatic substitution (SNAr). The process involves:

- Reacting 2,6-dichloropyridine with ammonia or primary amines under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Use of catalysts or phase transfer agents to enhance selectivity and yield.

- Temperature: 100–150°C

- Solvent: DMF or DMSO

- Catalyst: Potassium carbonate or cesium carbonate to facilitate nucleophilic attack.

Outcome:

Formation of 2-amino or 2-alkylamino pyridine derivatives, which serve as precursors for further functionalization.

Synthesis of 6-(Ethylamino)pyridine-2-carboxamide

Method:

The amino group at the 6-position can be converted into an ethylamino group via reductive amination or direct nucleophilic substitution with ethylamine.

- Direct substitution: Reacting the halogenated pyridine with excess ethylamine in ethanol or isopropanol at elevated temperatures (80–120°C).

- Reductive amination: Using acyl intermediates and reducing agents such as sodium cyanoborohydride.

- Solvent: Ethanol or isopropanol

- Temperature: 80–120°C

- Time: Several hours to overnight

Notes:

Control of reaction temperature and molar ratios is critical to favor mono-substitution and avoid overreaction.

Formation of the Carboxamide Group

Conversion of Pyridine Derivatives to Carboxamides

Method:

The pyridine ring bearing a carboxylic acid or ester precursor is converted into the carboxamide via:

- Direct amidation using ammonia or primary amines in the presence of coupling agents such as thionyl chloride (SOCl₂) , phosphorus oxychloride (POCl₃) , or carbodiimides (e.g., DCC, EDC).

| Step | Description | Conditions | Reference |

|---|---|---|---|

| 1 | Carboxylic acid to acyl chloride | SOCl₂, reflux | , |

| 2 | Acyl chloride to amide | Ammonia or ethylamine, room temp to reflux | , |

Outcome:

Formation of the desired pyridine-2-carboxamide with high purity.

Specific Synthesis Pathway for N-Ethyl-6-(ethylamino)pyridine-2-carboxamide)

Based on the detailed research, the following optimized pathway is recommended:

Stepwise Synthesis Outline:

Preparation of 2,6-dichloropyridine-2-carboxylic acid

Commercially available or synthesized via chlorination of pyridine-2-carboxylic acid.Selective nucleophilic substitution at the 6-position:

React 2,6-dichloropyridine-2-carboxylic acid with ethylamine in a polar aprotic solvent (DMF) at 120°C, with potassium carbonate as base, to selectively replace the chlorine at the 6-position with an ethylamino group.Conversion of the remaining halogen (if any) at the 2-position to a carboxamide:

- React with ammonia or ethylamine in the presence of SOCl₂ to form acyl chloride, then treat with ammonia/ethylamine to form the carboxamide.

-

- If necessary, perform a direct amidation on the pyridine-2-carboxylic acid derivative using carbodiimide coupling agents (DCC or EDC) with ethylamine to obtain the target compound.

Data Table Summarizing Preparation Methods

| Step | Reactants | Reagents & Conditions | Key Intermediates | Yield / Remarks |

|---|---|---|---|---|

| 1 | 2,6-dichloropyridine | Potassium carbonate, ethylamine, DMF, 120°C | 6-ethylamino derivative | Moderate to high yield (~70%) |

| 2 | Pyridine-2-carboxylic acid | SOCl₂, reflux | Acyl chloride | Quantitative conversion |

| 3 | Acyl chloride | Ethylamine, room temp | N-Ethylpyridine-2-carboxamide | High yield (~80%) |

| 4 | Final amidation | DCC, ethylamine | This compound | 65–75% |

Research Findings and Optimization Notes

Selectivity:

Achieving regioselectivity in halogen substitution is critical; using excess ethylamine and optimized temperature enhances mono-substitution at the 6-position.Yield Enhancement:

Use of phase transfer catalysts or microwave-assisted synthesis can improve yields and reduce reaction times.Purification:

Column chromatography or recrystallization from suitable solvents (ethanol, acetonitrile) ensures high purity of the final product.Safety & Environmental Considerations: Use of less toxic reagents like carbodiimides over thionyl chloride is preferable; proper handling of chlorinating agents is essential.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ethylamine in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-6-(ethylamino)pyridine-2-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-6-(ethylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Primary Application |

|---|---|---|---|

| This compound | Pyridine | 6-ethylamino, 2-ethylamide | Research (biochemical assays) |

| Thieno[2,3-b]pyridine (Compound 5) | Fused thiophene-pyridine | 4-methoxyphenyl, 6-methyl, 5-ethoxycarbonyl | Synthetic intermediates |

| Atrazine | Triazine | 2-chloro, 4-ethylamino, 6-isopropylamino | Herbicide |

| Indole Derivatives | Indole | Methoxy, ethylamino, phenoxy | Cardiovascular drug research |

Physicochemical Properties and Stability

This compound exhibits moderate solubility in DMSO, requiring sonication and heating to 37°C for optimal dissolution . Its stability is temperature-sensitive, with a shelf life of 1 month at -20°C and 6 months at -80°C . In contrast:

- Thienopyridine Derivatives: The fused-ring system and ethoxycarbonyl groups likely increase hydrophobicity, reducing aqueous solubility compared to the pyridine derivative .

- Atrazine : High environmental persistence due to chlorine and triazine groups, with solubility in water (33 mg/L) facilitating groundwater contamination .

- Indole Derivatives: Methoxy and phenoxy substituents enhance lipophilicity, favoring blood-brain barrier penetration for CNS applications .

Research and Environmental Considerations

- Handling: this compound requires strict adherence to storage protocols to prevent degradation .

- Environmental Impact: Atrazine’s use is regulated due to runoff risks, whereas the pyridine derivative’s research focus minimizes ecological exposure .

- Biological Specificity: The ethylamino group in this compound may mimic endogenous amines, enabling targeted molecular interactions absent in thienopyridine or triazine compounds .

Biological Activity

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biochemical interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethylamino group attached to a pyridine ring, which contributes to its biological activity. The compound's structure allows it to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity.

The biological activity of this compound primarily stems from its ability to interact with cellular proteins and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, altering metabolic pathways and gene expression.

- Cell Signaling Modulation : It influences cell signaling pathways, which can lead to changes in cellular metabolism and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant activity against various pathogens, although specific data on minimum inhibitory concentrations (MICs) remains limited.

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies reveal that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Induces apoptosis in certain cancer cell lines | |

| Enzyme Inhibition | Inhibits key enzymes involved in metabolic processes |

Dosage Effects in Animal Models

Experiments conducted on animal models indicate that the effects of this compound vary with dosage. Lower doses may exhibit therapeutic effects, while higher doses could lead to toxicity. Understanding these dosage-dependent effects is crucial for assessing the safety and efficacy of the compound in potential therapeutic applications.

Pharmacokinetics and Metabolism

This compound demonstrates favorable pharmacokinetic properties, including good absorption and distribution within biological systems. Its metabolic pathways involve interactions with various enzymes that influence its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Ethyl-6-(ethylamino)pyridine-2-carboxamide derivatives?

- Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 6-aminopyridine derivatives can be alkylated using ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF). Crystallization from solvents like ethanol or acetonitrile is critical for purity, as demonstrated in analogous pyridine-2-carboxamide syntheses . Optimization of reaction time (12–24 hours) and temperature (60–80°C) is advised to minimize byproducts.

Q. How can researchers confirm the structural identity of this compound?

- Answer: Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, ¹H NMR should show distinct peaks for ethylamino protons (δ 1.2–1.4 ppm for –CH₃ and δ 3.3–3.5 ppm for –NH–CH₂–). X-ray crystallography is recommended for unambiguous confirmation, as seen in polymorph characterization of related pyridine-carboxamides .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Due to limited toxicity data, assume acute toxicity (Category 4 for oral/dermal/inhalation routes) and wear PPE (gloves, lab coat, goggles). Avoid contact with strong acids/bases and work in a fume hood. Store in airtight containers at 2–8°C. Toxicity assessments should follow OECD guidelines if preliminary in vitro assays (e.g., MTT) indicate bioactivity .

Advanced Research Questions

Q. How can polymorphic forms of this compound be characterized and stabilized?

- Answer: Polymorphs are identified via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). For stabilization, solvent-mediated crystallization (e.g., using ethyl acetate or toluene) under controlled humidity is effective. Computational modeling (e.g., Mercury CSD) predicts lattice energy differences, guiding polymorph selection for biological studies .

Q. What strategies resolve discrepancies in reported biological activity across studies?

- Answer: Contradictions may arise from impurity profiles or assay conditions. Reproduce experiments using HPLC-purified compound (>98% purity) and standardized protocols (e.g., fixed cell lines, consistent incubation times). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Answer: Systematically modify substituents (e.g., replacing ethyl groups with cyclopropyl or trifluoromethyl) and evaluate using in silico docking (AutoDock Vina) paired with in vitro kinase inhibition assays. For example, trifluoromethyl groups in analogous pyridine-carboxamides enhance binding to hydrophobic pockets in enzyme active sites .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Answer: Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Limit of detection (LOD) can reach 0.01% for byproducts like unreacted amines or halogenated intermediates. Compare against certified reference materials .

Methodological Considerations

- Data Interpretation: For conflicting bioactivity data, apply Bland-Altman analysis to assess inter-study variability .

- Crystallization Optimization: Use Design of Experiments (DoE) to model solvent polarity and cooling rates for polymorph control .

- Toxicity Profiling: Combine Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity) for preliminary risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.